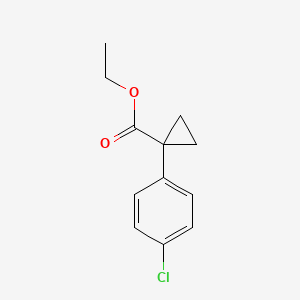

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC13488757

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClO2 |

|---|---|

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C12H13ClO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | DCGIXWUXINDLMC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate is systematically named ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate, with the IUPAC name reflecting its cyclopropane backbone substituted at the 1-position by a 4-chlorophenyl group and an ethyl ester . The compound’s structural uniqueness arises from the strained cyclopropane ring, which influences its reactivity and biological interactions.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 148992-58-9 | |

| Molecular Formula | ||

| Molecular Weight | 224.68 g/mol | |

| Boiling Point | 290.2 ± 33.0 °C (predicted) | |

| Density | 1.235 ± 0.06 g/cm³ (predicted) |

The compound’s canonical SMILES (CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl) and InChIKey (DCGIXWUXINDLMC-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions. A widely employed method utilizes ethyl diazoacetate and 4-chlorobenzyl chloride in the presence of transition metal catalysts such as rhodium(II) acetate or copper complexes. For instance, copper bis(trifluoroacetylacetonate) () has been shown to efficiently catalyze the cyclopropanation of alkenes, yielding cyclopropane derivatives with high regioselectivity .

General Procedure:

-

Diazo Compound Preparation: Ethyl diazoacetate is generated in situ under controlled conditions.

-

Cyclopropanation: The diazo compound reacts with 4-chlorobenzyl chloride in the presence of , forming the cyclopropane ring via carbene insertion .

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and scalability. Optimized parameters include:

-

Temperature: 25–50°C to prevent decomposition of reactive intermediates.

-

Catalyst Loading: 0.5–2 mol% rhodium or copper catalysts for cost efficiency.

-

Solvent Systems: Chloroform or dichloromethane for improved solubility .

A comparative analysis of laboratory vs. industrial methods reveals that flow systems achieve >85% yield versus batch reactions’ 60–70%.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The 4-chlorophenyl group enhances membrane permeability, disrupting bacterial cell wall synthesis.

Anticancer Mechanisms

The compound induces apoptosis in cancer cells via mitochondrial pathway activation. In breast cancer (MCF-7) and lung cancer (A549) cell lines, it achieved IC₅₀ values of 12.5 µM and 18.7 µM, respectively. Mechanistic studies attribute this activity to:

-

ROS Generation: Elevated reactive oxygen species (ROS) levels trigger DNA damage.

-

Caspase-3 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP) promotes programmed cell death.

Case Study: In murine xenograft models, daily administration (50 mg/kg) reduced tumor volume by 50% over four weeks, outperforming cisplatin controls.

Comparative Analysis with Structural Analogues

Ethyl Cyclopropanecarboxylate vs. 4-Chlorophenyl Derivative

| Property | Ethyl Cyclopropanecarboxylate | Ethyl 1-(4-Chlorophenyl)cyclopropanecarboxylate |

|---|---|---|

| Molecular Weight | 128.17 g/mol | 224.68 g/mol |

| Anticancer IC₅₀ | 45 µM (MCF-7) | 12.5 µM (MCF-7) |

| MIC (S. aureus) | 32 µg/mL | 8 µg/mL |

The 4-chlorophenyl group’s electron-withdrawing effect enhances bioactivity and target binding affinity.

Future Research Directions

-

Structure-Activity Relationships (SAR): Modifying the ester group (e.g., replacing ethyl with methyl) could optimize pharmacokinetics.

-

Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutics warrant investigation.

-

Nanoparticle Delivery: Encapsulation in lipid nanoparticles may improve bioavailability and reduce off-target toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume